Cas no 2580179-06-0 (Ethyl 4-(3-aminoprop-1-yn-1-yl)benzoate)

Ethyl 4-(3-aminoprop-1-yn-1-yl)benzoate is a versatile synthetic intermediate characterized by its ethynyl and amino functional groups, which enable diverse reactivity in organic synthesis. The ester moiety enhances solubility in organic solvents, facilitating downstream modifications. Its structure allows for selective functionalization, making it valuable in pharmaceutical and material science applications, particularly in the synthesis of heterocycles and conjugated systems. The terminal alkyne group is amenable to click chemistry, while the amine functionality provides a handle for further derivatization. This compound is particularly useful in cross-coupling reactions and as a building block for bioactive molecules or advanced polymers. Proper handling under inert conditions is recommended due to potential reactivity of the alkyne and amine groups.
Ethyl 4-(3-aminoprop-1-yn-1-yl)benzoate structure
2580179-06-0 structure
Product name:Ethyl 4-(3-aminoprop-1-yn-1-yl)benzoate
CAS No:2580179-06-0
MF:C12H13NO2
MW:203.237123250961
CID:6150410
PubChem ID:165888203

Ethyl 4-(3-aminoprop-1-yn-1-yl)benzoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-(3-aminoprop-1-yn-1-yl)benzoate
    • EN300-27731046
    • 2580179-06-0
    • Ethyl 4-(3-aminoprop-1-yn-1-yl)benzoate
    • Inchi: 1S/C12H13NO2/c1-2-15-12(14)11-7-5-10(6-8-11)4-3-9-13/h5-8H,2,9,13H2,1H3
    • InChI Key: MAHHACYLNZBQDU-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C=CC(C#CCN)=CC=1)=O

Computed Properties

  • Exact Mass: 203.094628657g/mol
  • Monoisotopic Mass: 203.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 52.3Ų

Ethyl 4-(3-aminoprop-1-yn-1-yl)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27731046-2.5g
ethyl 4-(3-aminoprop-1-yn-1-yl)benzoate
2580179-06-0 95.0%
2.5g
$1260.0 2025-03-19
Enamine
EN300-27731046-0.05g
ethyl 4-(3-aminoprop-1-yn-1-yl)benzoate
2580179-06-0 95.0%
0.05g
$539.0 2025-03-19
Enamine
EN300-27731046-10.0g
ethyl 4-(3-aminoprop-1-yn-1-yl)benzoate
2580179-06-0 95.0%
10.0g
$2762.0 2025-03-19
Enamine
EN300-27731046-0.1g
ethyl 4-(3-aminoprop-1-yn-1-yl)benzoate
2580179-06-0 95.0%
0.1g
$565.0 2025-03-19
Enamine
EN300-27731046-1.0g
ethyl 4-(3-aminoprop-1-yn-1-yl)benzoate
2580179-06-0 95.0%
1.0g
$642.0 2025-03-19
Enamine
EN300-27731046-0.5g
ethyl 4-(3-aminoprop-1-yn-1-yl)benzoate
2580179-06-0 95.0%
0.5g
$616.0 2025-03-19
Enamine
EN300-27731046-0.25g
ethyl 4-(3-aminoprop-1-yn-1-yl)benzoate
2580179-06-0 95.0%
0.25g
$591.0 2025-03-19
Enamine
EN300-27731046-5.0g
ethyl 4-(3-aminoprop-1-yn-1-yl)benzoate
2580179-06-0 95.0%
5.0g
$1862.0 2025-03-19

Additional information on Ethyl 4-(3-aminoprop-1-yn-1-yl)benzoate

Ethyl 4-(3-Aminoprop-1-yn-1-yl)benzoate: A Comprehensive Overview

Ethyl 4-(3-Aminoprop-1-yn-1-yl)benzoate, also known by its CAS number 2580179-06-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a benzoate group with an ethyl ester and a terminal alkyne moiety. The presence of the terminal alkyne introduces interesting electronic properties and reactivity, making it a valuable component in various chemical reactions and applications.

Recent studies have highlighted the potential of Ethyl 4-(3-Aminoprop-1-yn-1-yl)benzoate in the synthesis of advanced materials. For instance, researchers have explored its use as a precursor for the formation of carbon nanomaterials, such as graphene and carbon nanotubes. The terminal alkyne group in the molecule serves as a reactive site for carbon-carbon bond formation, enabling the creation of highly ordered carbon structures with exceptional mechanical and electrical properties.

In addition to its role in materials science, Ethyl 4-(3-Aminoprop-1-yn-1-yl)benzoate has shown promise in medicinal chemistry. The compound's ability to act as a versatile building block has led to its incorporation into drug design strategies. For example, it has been used as a starting material for the synthesis of bioactive molecules targeting various therapeutic areas, including cancer and inflammation. The amino group present in the molecule provides opportunities for further functionalization, enhancing its potential as a drug candidate.

The synthesis of Ethyl 4-(3-Aminoprop-1-yne)benzoate involves a multi-step process that typically begins with the preparation of the corresponding benzoic acid derivative. Subsequent steps may include esterification to introduce the ethyl group and alkyne functionalization to achieve the desired structure. Researchers have optimized these steps to improve yield and purity, ensuring that the compound meets high-quality standards for both academic and industrial applications.

From an environmental perspective, Ethyl 4-(3-Aminoprop-yne)benzoate has been studied for its biodegradability and ecological impact. Initial findings suggest that under certain conditions, the compound can undergo microbial degradation, reducing its persistence in natural environments. However, further research is needed to fully understand its environmental fate and to develop strategies for minimizing any potential risks associated with its use.

In conclusion, Ethyl 4-(3-Aminoprop-yne)benzoate (CAS No: 2580179060) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis, materials science, and medicinal chemistry. As research continues to uncover new possibilities for this compound, it is expected to play an increasingly important role in both academic and industrial settings.

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